molecular formula C11H10O3 B13799429 4-(Benzoyloxy)-3-buten-2-one CAS No. 81450-80-8

4-(Benzoyloxy)-3-buten-2-one

Cat. No.: B13799429
CAS No.: 81450-80-8
M. Wt: 190.19 g/mol
InChI Key: BDOVHKNGQMHYSL-BQYQJAHWSA-N
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Description

4-(Benzoyloxy)-3-buten-2-one is an organic compound with a unique structure that includes a benzoyloxy group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoyloxy)-3-buten-2-one typically involves the esterification of 3-buten-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

3-buten-2-one+benzoyl chlorideThis compound\text{3-buten-2-one} + \text{benzoyl chloride} \rightarrow \text{this compound} 3-buten-2-one+benzoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoyloxy)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Various substituted butenones

Scientific Research Applications

4-(Benzoyloxy)-3-buten-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzoyloxy)-3-buten-2-one involves its interaction with various molecular targets. The benzoyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-3-buten-2-one
  • 4-(Benzoyloxy)-2-buten-1-ol
  • 4-(Benzoyloxy)-3-penten-2-one

Uniqueness

4-(Benzoyloxy)-3-buten-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

81450-80-8

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

[(E)-3-oxobut-1-enyl] benzoate

InChI

InChI=1S/C11H10O3/c1-9(12)7-8-14-11(13)10-5-3-2-4-6-10/h2-8H,1H3/b8-7+

InChI Key

BDOVHKNGQMHYSL-BQYQJAHWSA-N

Isomeric SMILES

CC(=O)/C=C/OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)C=COC(=O)C1=CC=CC=C1

Origin of Product

United States

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